

1,1,3-Tribromoacetone chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,3-Tribromoacetone

Cat. No.: B1347163

[Get Quote](#)

An In-depth Technical Guide to **1,1,3-Tribromoacetone**: Chemical Properties and Structure

Introduction

1,1,3-Tribromoacetone (CAS No. 3475-39-6) is a halogenated ketone that serves as a significant intermediate in various organic syntheses.^[1] Its chemical behavior is characterized by the presence of a carbonyl group and three bromine atoms, which impart a high degree of reactivity to the molecule.^[2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

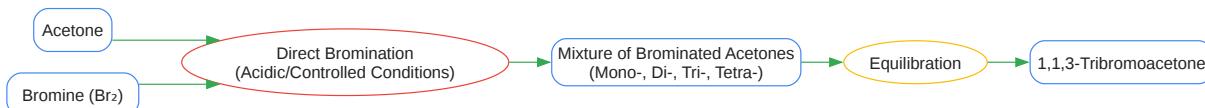
1,1,3-Tribromoacetone possesses an acetone backbone with three bromine atoms substituted at the first and third carbon positions.^[2] This asymmetric substitution influences its chemical and physical properties.

Caption: 2D Chemical Structure of **1,1,3-Tribromoacetone**.

Identifier	Value
IUPAC Name	1,1,3-tribromopropan-2-one ^[3]
Molecular Formula	C ₃ H ₃ Br ₃ O ^[2]
Molecular Weight	294.77 g/mol ^[1]
CAS Number	3475-39-6 ^[2]
SMILES	C(Br)(Br)C(=O)CBr ^[2]
InChI	InChI=1S/C3H3Br3O/c4-1-2(7)3(5)6/h3H,1H2 ^[2]
InChI Key	FNYCCOFOQIUTIM-UHFFFAOYSA-N ^{[1][3]}

Physicochemical Properties

1,1,3-Tribromoacetone is a white or light yellow solid at room temperature.^{[2][4]} Its key physical and chemical properties are summarized below.


Property	Value
Physical State	White or light yellow solid ^{[2][5]}
Melting Point	28-29 °C ^{[2][5][6][7]}
Boiling Point	114-116 °C (at 14 Torr) ^{[2][6][7]}
Density	2.561 ± 0.06 g/cm ³ (Predicted) ^{[2][3][6]}
Flash Point	115.1 °C ^{[2][5][6]}
Vapor Pressure	0.00875 mmHg at 25°C ^{[2][6]}
Refractive Index	1.595 ^{[2][5][6]}
Solubility	DMSO: 100 mg/mL (with ultrasonic assistance) ^{[2][7]}
Storage Temperature	-20°C ^{[2][4][7]}

Experimental Protocols: Synthesis

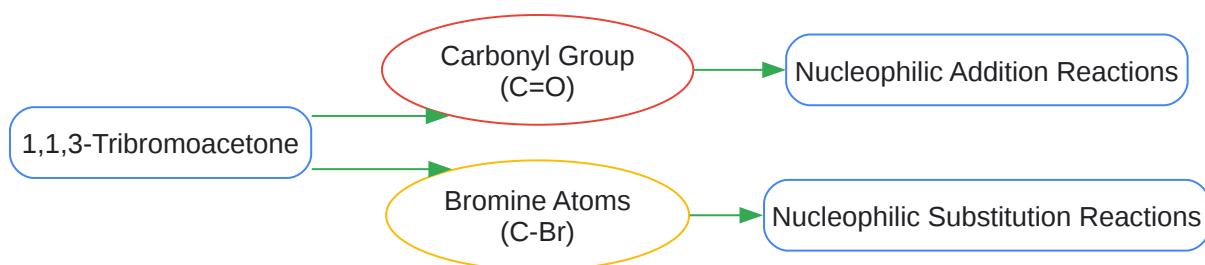
The primary methods for synthesizing **1,1,3-tribromoacetone** involve the bromination of acetone.^[2] Careful control of reaction conditions is crucial to avoid the formation of undesired byproducts like tetrabromoacetone.^[1]

Method 1: Direct Bromination of Acetone

A common approach is the direct reaction of acetone with bromine under controlled or acidic conditions.^[1] The reaction proceeds through an enol or enolate intermediate of acetone, which then reacts with bromine.^[1]

[Click to download full resolution via product page](#)

Caption: Workflow for the direct bromination of acetone.


Method 2: Bromination of 1,3-Dibromoacetone

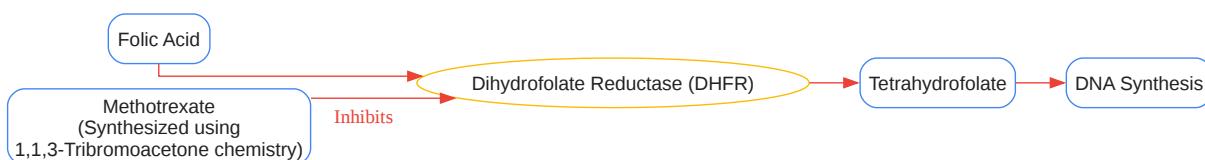
A more specific method involves the bromination of 1,3-dibromoacetone.

Protocol: A solution of 150 g of bromine dissolved in 500 ml of glacial acetic acid is added dropwise to a solution containing 210 g of 1,3-dibromoacetone in 500 ml of glacial acetic acid. The reaction is maintained at a temperature of 80-90°C over one hour without additional heating. After the reaction is complete, the acetic acid is removed. Vacuum distillation of the residue yields **1,1,3-tribromoacetone** (boiling point 114-116°C at 14 mmHg) and 1,1,1,3-tetrabromoacetone as a byproduct.

Chemical Reactivity and Applications

The reactivity of **1,1,3-tribromoacetone** is governed by its two primary functional groups: the carbonyl group and the three bromine atoms.^[2] This dual reactivity makes it a versatile reagent in organic synthesis.^[2]

[Click to download full resolution via product page](#)


Caption: Key reactive sites of **1,1,3-Tribromoacetone**.

Key Reactions:

- Nucleophilic Substitution: The bromine atoms are good leaving groups, facilitating substitution reactions with various nucleophiles such as hydroxides and amines.[1][2]
- Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic addition, a characteristic reaction of ketones.[2]
- Reduction: The compound can be reduced to form less brominated acetone derivatives.[1]

Applications:

- Synthetic Building Block: It serves as a precursor for the synthesis of more complex organic molecules and heterocyclic compounds.[2]
- Pharmaceutical Industry: Notably, it is an impurity in the production of Methotrexate, an antimetabolite used in cancer and autoimmune disease therapies.[2][6][8] Methotrexate functions by inhibiting dihydrofolate reductase, an enzyme crucial for DNA synthesis.[2][8]

[Click to download full resolution via product page](#)

Caption: Inhibition of the folic acid pathway by Methotrexate.

Safety and Handling

1,1,3-Tribromoacetone is considered a hazardous chemical and should be handled with appropriate safety precautions.

- Hazards: It may cause irritation to the skin, eyes, and respiratory system.[4] It is harmful if swallowed or inhaled.[4] At high temperatures, it can emit toxic fumes.[4]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[9]
- Storage: Store in a well-ventilated place, refrigerated at -20°C.[2][4][9] Keep the container tightly closed.[9]
- Incompatible Materials: Avoid contact with water, oxidizing agents, strong acids, strong bases, and strong reducing agents.[9][10]

Conclusion

1,1,3-Tribromoacetone is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,3-Tribromoacetone | 3475-39-6 | Benchchem [benchchem.com]
- 2. 1,1,3-Tribromoacetone (3475-39-6) for sale [vulcanchem.com]
- 3. bocsci.com [bocsci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. 1,1,3-Tribromoacetone CAS#: 3475-39-6 [m.chemicalbook.com]

- 8. 1,1,3-Tribromoacetone | 3475-39-6 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1,1,3-Tribromoacetone chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347163#1-1-3-tribromoacetone-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com